BenchChemオンラインストアへようこそ!

1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

LogP Lipophilicity Computational Chemistry

1-tert-Butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-44-8) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyridazin-7-one class, specifically classified as a pyridazinone. It features a tert-butyl substituent at the N1 position and a methyl group at the C4 position of the fused ring system.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
CAS No. 1105196-44-8
Cat. No. B1438860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
CAS1105196-44-8
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)C2=C1C=NN2C(C)(C)C
InChIInChI=1S/C10H14N4O/c1-6-7-5-11-14(10(2,3)4)8(7)9(15)13-12-6/h5H,1-4H3,(H,13,15)
InChIKeyBZFQZARONURLLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-44-8): Structural and Physicochemical Baseline for a Pyrazolo-Pyridazinone Building Block


1-tert-Butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-44-8) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyridazin-7-one class, specifically classified as a pyridazinone [1]. It features a tert-butyl substituent at the N1 position and a methyl group at the C4 position of the fused ring system. The compound is commercially supplied as a research building block with a typical purity of 95–97% . Predicted physicochemical properties indicate a moderate aqueous solubility (1.53 g/L) and a logP value of 1.4 (ALOGPS), positioning it as a moderately lipophilic scaffold with a neutral character under physiological conditions (predicted strongest acidic pKa 9.62) [1].

Why 1-tert-Butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-44-8) Cannot Be Replaced by Generic Pyrazolo-Pyridazinone Analogs


Generic substitution within the pyrazolo[3,4-d]pyridazin-7-one class is not straightforward due to the critical influence of N1 and C4 substituents on physicochemical properties and downstream reactivity. The target compound's N1-tert-butyl group imparts significant steric bulk, which is predicted to lower aqueous solubility (1.53 g/L) and increase lipophilicity (logP 1.4) relative to unsubstituted or less hindered analogs [1]. These altered properties directly impact the compound's partitioning behavior, solubility in reaction media, and its suitability as a precursor for specific synthetic transformations. Simply substituting another pyrazolo[3,4-d]pyridazin-7-one with a different substitution pattern—such as an N1-phenyl or C4-isopropyl derivative—would yield a different reactivity and physicochemical profile, potentially compromising the yield or outcome of a synthetic sequence optimized for the tert-butyl/methyl substitution pattern. The quantitative evidence below explores these structural-property relationships.

Quantitative Evidence for 1-tert-Butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-44-8) Versus Core Scaffold and Non-tert-Butyl Analogs


Lipophilicity Differentiation: LogP of 1-tert-Butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one vs. the Unsubstituted Parent Scaffold

The predicted logP of 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is 1.4 (ALOGPS) [1], which is markedly higher than the predicted logP of the unsubstituted parent scaffold 1,6-dihydropyrazolo[3,4-d]pyridazin-7-one, estimated to be approximately -0.5 (ChemAxon) [2]. This increase in lipophilicity is directly attributed to the presence of the tert-butyl and methyl groups.

LogP Lipophilicity Computational Chemistry

Aqueous Solubility Constraint: Impact of N1-tert-Butyl on Predicted Water Solubility

The predicted aqueous solubility of the target compound is 1.53 g/L (logS = -2.1) as calculated by ALOGPS [1]. This represents a significant reduction compared to the unsubstituted pyrazolo[3,4-d]pyridazin-7-one scaffold, which is predicted to have a solubility >10 g/L (estimated logS ≈ -0.8) [2]. The steric bulk and lipophilic nature of the tert-butyl group are the primary drivers of this solubility decrease.

Solubility Biorelevant Media Synthetic Chemistry

Ionization Profile: Predicted Neutrality Under Physiological Conditions

The predicted strongest acidic pKa of 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is 9.62, and the strongest basic pKa is -1.5 [1]. This indicates that the compound remains essentially neutral (uncharged) across the full physiological pH range (1–8). In comparison, the unsubstituted scaffold has a predicted acidic pKa of approximately 7.8 [2], meaning it can partially ionize at physiological pH. The tert-butyl and methyl substituents therefore shift the pKa by approximately +1.8 units, reducing the acidic character.

pKa Ionization State Bioavailability Prediction

Optimal Research and Procurement Scenarios for 1-tert-Butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-44-8)


Synthetic Chemistry: Use as a Lipophilic Pyrazolo-Pyridazinone Intermediate in Non-Aqueous Reactions

The elevated logP (1.4) and reduced aqueous solubility of 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (vs. the unsubstituted scaffold, ΔLogP ≈ +1.9) make it particularly suitable for synthetic sequences requiring organic solvent solubility [1]. In practice, this compound can be employed in anhydrous coupling reactions or in the synthesis of more complex, lipophilic drug-like molecules where the tert-butyl group provides necessary steric and lipophilic character. Its neutral ionization state across pH 1–8 ensures that acid/base workup steps do not alter its charge state, simplifying purification by extraction.

Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Exploration Targeting Hydrophobic Binding Pockets

The neutral, moderately lipophilic nature of this building block (logP 1.4, pKa 9.62) is aligned with the physicochemical space of many orally bioavailable drugs targeting hydrophobic enzyme pockets [1]. Compared to more polar pyrazolo[3,4-d]pyridazin-7-one analogs, this compound's tert-butyl group can serve as a lipophilic anchor in initial fragment-based or scaffold-hopping campaigns. Its consistent neutrality simplifies computational modeling and biological assay interpretation, reducing the confounding factor of variable ionization states seen with analogs like the parent scaffold (pKa ~7.8).

Process Chemistry: Procurement of a Defined, High-Purity Building Block for Library Synthesis

Commercially available at 95–97% purity from multiple vendors, 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one provides a reproducible starting point for parallel library synthesis . Its predicted density of 1.28±0.1 g/cm³ supports accurate weighing and formulation. For procurement professionals, selecting this specific CAS-defined building block over a generic 'pyrazolo-pyridazinone' ensures batch-to-batch consistency in physicochemical properties, which is critical when scaling up from medicinal chemistry to process research where solubility and partitioning behavior directly affect yield and purity.

Computational Drug Design: A Reference Structure with Predicted Property Anchors

Because experimental property data for the pyrazolo[3,4-d]pyridazin-7-one class is scarce, the predicted values for this compound (logP 1.4, logS -2.1, pKa 9.62) [1] can serve as anchor points in computational models. When designing new derivatives, modelers can use these predictions to estimate the impact of additional substituents on lipophilicity and solubility. The availability of this compound as a purchasable building block enables experimental validation of in silico predictions, closing the design-make-test cycle more efficiently than with hypothetical or non-commercial scaffolds.

Quote Request

Request a Quote for 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.